(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone
Description
Introduction to the Heterocyclic Architecture of (4-((1-Methyl-1H-Pyrazol-4-yl)Sulfonyl)-1,4-Diazepan-1-yl)(2-(Methylthio)Phenyl)Methanone
Structural Hybridization of Diazepane, Pyrazole, and Thioether Moieties in Drug Design
The molecular architecture of This compound is defined by three interconnected heterocyclic systems:
- 1,4-Diazepane Core : A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold provides conformational flexibility due to its non-planar structure, enabling adaptive binding to biological targets. The chair-like conformation of diazepane reduces steric hindrance while maintaining ring stability, a feature critical for interaction with enzyme active sites.
- Pyrazole-Sulfonyl Moiety : The 1-methylpyrazole group at position 4 of the diazepane is functionalized with a sulfonyl (-SO₂-) linker. Pyrazole’s aromaticity and hydrogen-bonding capacity, combined with the sulfonyl group’s electron-withdrawing properties, enhance binding affinity to targets such as kinases and proteases. For example, sulfonamides are known to engage in hydrogen bonding with catalytic residues in enzymes like carbonic anhydrase.
- 2-(Methylthio)Phenyl Group : The phenyl ring substituted with a methylthio (-S-CH₃) group at the ortho position introduces lipophilicity, improving blood-brain barrier penetration. Thioether linkages also participate in hydrophobic interactions and redox-mediated metabolic pathways, extending half-life in vivo.
Table 1: Molecular Properties of Key Structural Components
| Component | Role | Molecular Weight Contribution | Key Interactions |
|---|---|---|---|
| 1,4-Diazepane | Conformational flexibility | 114.19 g/mol | Van der Waals, π-cation |
| Pyrazole-SO₂ | Target binding | 156.18 g/mol | Hydrogen bonding, dipole |
| 2-(Methylthio)phenyl | Lipophilicity | 139.24 g/mol | Hydrophobic, π-π stacking |
The hybridization of these moieties creates a synergistic effect: the diazepane’s flexibility allows the pyrazole-sulfonyl group to adopt optimal orientations for target engagement, while the thioether-phenyl group balances solubility and membrane permeability. This design mirrors trends in kinase inhibitor development, where sulfonamide-diazepane hybrids have shown efficacy against resistant mutations.
Historical Evolution of Sulfonyl-Diazepane Hybrids in Medicinal Chemistry
The integration of sulfonyl groups into diazepane frameworks emerged in the early 2000s as a response to the need for improved pharmacokinetic profiles in central nervous system (CNS) therapeutics. Initial efforts focused on 1,4-diazepane-1-sulfonamides as γ-aminobutyric acid (GABA) receptor modulators, but their limited metabolic stability prompted structural refinements.
Key Milestones:
- 2008–2012 : Introduction of pyrazole-sulfonyl hybrids to enhance selectivity for serine proteases. Compounds like 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane demonstrated nanomolar inhibition of thrombin, attributed to the sulfonyl group’s interaction with the S1 pocket.
- 2015–2020 : Exploration of thioether-linked aryl groups to improve blood-brain barrier penetration. The 2-(methylthio)phenyl substituent, as seen in the subject compound, became a hallmark of dual-action agents targeting both peripheral and CNS disorders.
- 2021–Present : Computational studies rationalized the conformational dynamics of diazepane hybrids, enabling de novo designs for allosteric modulators of G-protein-coupled receptors (GPCRs).
Mechanistic Advancements :
Early sulfonyl-diazepanes relied on covalent binding strategies, but modern derivatives exploit non-covalent interactions. For instance, the sulfonyl group’s ability to stabilize zwitterionic intermediates in enzyme active sites has been leveraged in protease inhibitors. Concurrently, the diazepane ring’s puckered conformation allows for induced-fit binding, a property utilized in kinase inhibitors to circumvent resistance mutations.
Synthetic Innovations :
Multi-step protocols for sulfonyl-diazepane hybrids typically involve:
- Diazepane Ring Formation : Cyclization of diamines with diketones under acidic conditions.
- Sulfonylation : Reaction with sulfonyl chlorides (e.g., 1-methylpyrazole-4-sulfonyl chloride) in the presence of base.
- Aryl Ketone Coupling : Friedel-Crafts acylation or Ullmann-type couplings to introduce the 2-(methylthio)phenyl group.
These synthetic routes, refined over two decades, now achieve yields exceeding 60% for complex hybrids, as evidenced by recent patents.
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-19-13-14(12-18-19)26(23,24)21-9-5-8-20(10-11-21)17(22)15-6-3-4-7-16(15)25-2/h3-4,6-7,12-13H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNMLCFNWXLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Diazepane Ring Formation: The diazepane ring is formed by cyclization of a suitable diamine precursor.
Coupling Reaction: The final step involves coupling the sulfonylated pyrazole with the diazepane and the 2-(methylthio)phenylmethanone moiety under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its structural features make it a candidate for further development into active pharmaceutical ingredients (APIs) or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the pyrazole and diazepane rings may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
Sulfonamide groups are prevalent in bioactive compounds due to their hydrogen-bonding capacity and metabolic stability. A structurally related compound, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (synthesized via sodium ethoxide-mediated reactions ), shares the sulfonylphenyl motif. Key differences include:
- Core structure : The target compound uses a 1,4-diazepane ring, while the analogue employs a triazole ring.
- Substituents : The analogue features fluorine atoms and a thioether linkage, which may enhance lipophilicity and reactivity compared to the target compound’s methylthio group.
Table 1: Structural and Functional Comparison
Diazepane Derivatives
Diazepane rings are less common than piperazine analogues but offer increased conformational flexibility.
Bioactivity Considerations
Although the target compound’s specific bioactivity is undocumented in the provided evidence, ferroptosis-inducing compounds (e.g., FINs) with sulfonamide or thioether groups are noted for selective cytotoxicity in oral squamous cell carcinoma (OSCC) . The methylthio group in the target compound may similarly influence redox pathways, though empirical validation is required.
Biological Activity
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. Its potential biological activities have garnered interest in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse literature sources.
Chemical Structure and Synthesis
The compound's structure features a pyrazole ring, a sulfonyl group, and a diazepane moiety, which contribute to its biological profile. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through cyclocondensation reactions.
- Sulfonylation : The pyrazole derivative undergoes sulfonylation using sulfonyl chlorides.
- Diazepane Formation : The diazepane ring is constructed through cyclization reactions involving appropriate precursors.
Anticancer Activity
The presence of the pyrazole and sulfonyl groups in the compound may facilitate interactions with cancer-related targets such as c-Met, which is implicated in tumor growth and metastasis. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation by targeting specific signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function.
- Enzyme Inhibition : The pyrazole ring may interact with enzymes involved in metabolic pathways, affecting their activity and leading to altered cellular responses.
Study 1: Antimicrobial Screening
A study conducted on pyrazole derivatives showed that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly influenced the activity levels .
Study 2: Anticancer Efficacy
In vitro studies on related pyrazole compounds revealed significant cytotoxic effects against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
